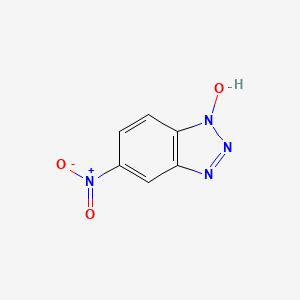![molecular formula C17H20N2O4S B2757579 N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide CAS No. 2361755-12-4](/img/structure/B2757579.png)
N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide, also known as EMA401, is a novel drug candidate that has shown promising results in the treatment of chronic neuropathic pain. It is a small molecule that selectively targets the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain signaling pathways.
Mécanisme D'action
N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide selectively targets the AT2 receptor, which is expressed in the peripheral nervous system and is involved in the regulation of pain signaling pathways. Activation of the AT2 receptor leads to the inhibition of pain transmission and the promotion of nerve regeneration, which may contribute to the analgesic effects of N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide.
Biochemical and Physiological Effects:
N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide has been shown to reduce pain sensitivity in animal models of neuropathic pain by inhibiting the activity of pain-sensing neurons. It also promotes nerve regeneration, which may help to restore normal nerve function and reduce pain. In clinical trials, N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide has been found to be safe and well-tolerated, with no significant side effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for the AT2 receptor, as well as its ability to cross the blood-brain barrier. However, its relatively short half-life and low solubility may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide. One area of interest is the development of new formulations or delivery methods that can improve its bioavailability and prolong its half-life. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide. Finally, there is a need for further clinical trials to evaluate its effectiveness in other types of neuropathic pain, as well as its long-term safety and efficacy.
Méthodes De Synthèse
The synthesis of N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide involves the reaction of 2-ethoxy-5-methylsulfonylbenzenamine with 4-bromoaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with acetic anhydride to yield the final product, N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide. The synthesis method is relatively simple and can be carried out on a large scale, making it suitable for industrial production.
Applications De Recherche Scientifique
N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide has been extensively studied for its potential use in the treatment of chronic neuropathic pain. Several preclinical studies have demonstrated its efficacy in reducing pain sensitivity in animal models of neuropathic pain. In a phase II clinical trial, N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide was found to be safe and well-tolerated, and showed significant pain reduction in patients with post-herpetic neuralgia. Further clinical trials are underway to evaluate its effectiveness in other types of neuropathic pain.
Propriétés
IUPAC Name |
N-[4-[(2-ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-16-10-5-12(2)11-17(16)24(21,22)19-15-8-6-14(7-9-15)18-13(3)20/h5-11,19H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIQLQMXBUHFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride](/img/structure/B2757497.png)

![3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2757502.png)

![5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride](/img/structure/B2757506.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2757507.png)


![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757513.png)

![3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole](/img/structure/B2757516.png)

